molecular formula C9H9F3N2 B15198213 1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine

1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine

Cat. No.: B15198213
M. Wt: 202.18 g/mol
InChI Key: ROWUMZFJRTUADK-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the reaction of 4-(trifluoromethyl)pyridine with cyclopropanamine under specific conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydroxide (NaOH).

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds:

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-1-4-14-7(5-6)8(13)2-3-8/h1,4-5H,2-3,13H2

InChI Key

ROWUMZFJRTUADK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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